BenchChemオンラインストアへようこそ!

7-bromo-1H-indazol-3-ol

Electrophilic aromatic substitution kinetics Indazole halogenation selectivity Synthetic route design

7-Bromo-1H-indazol-3-ol (CAS 887578-57-6) is a heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the 7-position and a hydroxyl group at the 3-position of the fused bicyclic ring system. As a member of the 1H-indazol-3-ol scaffold class, it functions as a versatile intermediate for downstream derivatization and has been explored as a hinge-binding fragment in kinase drug discovery.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 887578-57-6
Cat. No. B1593266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-indazol-3-ol
CAS887578-57-6
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NNC2=O
InChIInChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11)
InChIKeySGRPRIZUCOTXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-indazol-3-ol (CAS 887578-57-6) for Chemical Biology Procurement: Core Identity and Positional Differentiation


7-Bromo-1H-indazol-3-ol (CAS 887578-57-6) is a heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the 7-position and a hydroxyl group at the 3-position of the fused bicyclic ring system . As a member of the 1H-indazol-3-ol scaffold class, it functions as a versatile intermediate for downstream derivatization and has been explored as a hinge-binding fragment in kinase drug discovery . Its utility is defined by its specific substitution pattern, which imparts distinct reactivity and physicochemical properties compared to other bromoindazole-3-ol regioisomers.

Why 7-Bromo-1H-indazol-3-ol Cannot Be Treated as an Interchangeable Commodity with Other Bromoindazole-3-ol Regioisomers


Sourcing a 'bromoindazole-3-ol' without specifying the halogen position introduces significant scientific risk because the position of the bromine atom on the indazole ring fundamentally determines the molecule's reactivity, physicochemical properties, and biological target engagement. The 5-, 6-, and 7-bromo regioisomers share identical molecular formulas (C₇H₅BrN₂O) and molecular weights (213.03 g/mol) but differ substantially in their electronic distribution, steric environment, and downstream synthetic utility . In nitric oxide synthase (NOS) pharmacology, the 7-position on the indazole scaffold is specifically recognized as a critical determinant for nNOS inhibitory potency and binding mode, with 7-substituted analogs like 7-nitroindazole serving as benchmark inhibitors . Treating these regioisomers as interchangeable fails to account for position-dependent differences in cross-coupling reactivity, computed lipophilicity, and biological activity that directly impact experimental reproducibility and project outcomes.

Quantitative Differentiation Evidence for 7-Bromo-1H-indazol-3-ol Versus Closest Bromoindazole-3-ol Analogs


Position-Specific Electrophilic Bromination Rate: 7-Bromo vs. 5-Bromo and 3-Bromo Reactivity on the Indazole Scaffold

The inherent reactivity of the 7-position on the indazole scaffold toward electrophilic bromination is markedly lower than that of the 5- and 3-positions, as established by kinetic studies on molecular indazole. Bimolecular rate coefficients (10⁻³ k°bi/dm³ mol⁻¹ s⁻¹) for Br₂ attack in aqueous solution at 25°C are: position 5 = 4.2, position 3 = 2.8, and position 7 = 0.4 . This means the 7-position reacts approximately 10.5-fold slower than the 5-position and 7-fold slower than the 3-position. Consequently, the synthesis of 7-bromo-1H-indazol-3-ol requires distinct reaction conditions and purification strategies relative to the 5-bromo or 3-bromo analogs. This kinetic difference also dictates the handling of competitive bromination during downstream derivatization; the 7-bromo substituent is comparatively less susceptible to undesired halogen exchange or displacement under mild electrophilic conditions, providing a defined window of chemoselectivity that the 5-bromo isomer does not offer.

Electrophilic aromatic substitution kinetics Indazole halogenation selectivity Synthetic route design

Computed Lipophilicity (Consensus Log P) Comparison Across Bromoindazole-3-ol Regioisomers

Lipophilicity, a key determinant of membrane permeability, solubility, and metabolic stability, varies systematically with bromine substitution position. The consensus Log P (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) for 7-bromo-1H-indazol-3-ol is 1.79 . In comparison, the 5-bromo regioisomer (CAS 7364-27-4) has a reported ACD/LogP of 2.40 , while the 6-bromo regioisomer (CAS 885521-92-6) has a measured Log P of 2.53 from chemsrc and a reported Log P of 2.36 from chembase . This rank order of lipophilicity—6-Br (2.36–2.53) > 5-Br (2.40) > 7-Br (1.79)—establishes that the 7-bromo substituent confers measurably lower lipophilicity, translating to higher predicted aqueous solubility (Log S [ESOL] = −3.16, corresponding to 0.146 mg/mL) for the 7-bromo derivative . The lower lipophilicity of the 7-bromo isomer may offer advantages in fragment-based screening and lead optimization where controlling log P is critical for maintaining drug-like properties.

Lipophilicity prediction Drug-likeness optimization Physicochemical property comparison

NOS Inhibitory Activity: Class-Level Evidence for 7-Substituted Indazoles and Position-Specific Binding Mode

The 7-substituted indazole scaffold is pharmacologically validated as a privileged chemotype for neuronal nitric oxide synthase (nNOS) inhibition . 7-Nitroindazole (7-NI), the prototypical 7-substituted indazole, inhibits rat cerebellar NOS with an IC₅₀ of 0.9 µM and mouse cerebellar NOS with an IC₅₀ of 0.47 µM . While 7-bromo-1H-indazol-3-ol has not been directly assayed in published NOS inhibition studies, a closely related 7-substituted indazole (7-bromo-1H-indazole, CAS 53857-58-2) is identified as a nitric oxide synthase 1 (NOS1) inhibitor in the DrugMap database . In contrast, 4-substituted bromoindazoles (e.g., 4-bromoindazole, IC₅₀ = 2.4 µM against nNOS ) operate through a different binding mode in the nNOS active site, as elucidated by molecular modeling studies . Critically, the 3-hydroxyl group present in 7-bromo-1H-indazol-3-ol serves as an additional hydrogen-bond donor/acceptor that can further modulate NOS active-site interactions compared to the unsubstituted 7-bromoindazole. The regioselective C7 bromination methodology has been specifically developed for 4-substituted NH-free indazoles, underscoring the distinct synthetic accessibility of the 7-bromo substitution pattern .

Nitric oxide synthase inhibition nNOS pharmacology Structure-activity relationship

Scientifically Validated Application Scenarios for 7-Bromo-1H-indazol-3-ol (CAS 887578-57-6) Based on Differentiation Evidence


Position-Specific Synthesis of 7-Aryl/Amino Indazole Derivatives via Pd-Catalyzed Cross-Coupling

The 7-bromo substituent serves as a defined electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions to install aryl, heteroaryl, or amino groups at the 7-position of the indazole-3-ol scaffold . Because the intrinsic electrophilic reactivity at position 7 is approximately 10.5-fold lower than at position 5, chemists can achieve regioselective coupling at C7 in the presence of other potentially reactive positions, provided that competitive bromination rates are accounted for in reaction design . This positional selectivity is particularly valuable when constructing focused libraries of 7-substituted indazole-3-ol derivatives for SAR exploration, where the 5- and 6-bromo regioisomers would direct substitution to different positions and yield structurally distinct, non-comparable products.

Fragment-Based Drug Discovery (FBDD) Targeting Kinase Hinge Regions with 7-Position Functionalization

The 1H-indazol-3-ol core is recognized as an effective hinge-binding fragment for kinase targets, engaging the hinge region of tyrosine kinases through hydrogen-bonding interactions . When used as a fragment scaffold in FBDD campaigns, the 7-bromo-1H-indazol-3-ol variant offers a lower computed consensus Log P (1.79) compared to the 5-bromo (Log P 2.40) and 6-bromo (Log P 2.36–2.53) regioisomers , which supports more favorable aqueous solubility for biochemical screening while retaining the synthetic handle at C7 for fragment growth . The 3-hydroxyl group can also be exploited for additional binding interactions or masked as a prodrug moiety, providing a dual functionalization strategy that the non-hydroxylated 7-bromoindazole counterpart cannot offer.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development Programs

For research programs targeting neuronal nitric oxide synthase (nNOS), the 7-substituted indazole scaffold is a validated pharmacophore, with 7-nitroindazole as the benchmark tool compound (IC₅₀ = 0.47–0.9 µM) . 7-Bromo-1H-indazol-3-ol is structurally positioned as a synthetic precursor for generating novel 7-substituted nNOS inhibitor candidates . The presence of the 3-hydroxyl group distinguishes it from 7-bromoindazole and may enable additional hydrogen-bonding interactions within the NOS active site, as demonstrated by the differing binding modes of 4- and 7-substituted indazoles in nNOS . Procuring the 7-bromo regioisomer rather than the 4-, 5-, or 6-bromo analogs ensures structurally appropriate starting material for this target class.

Lipophilicity-Optimized Building Block for CNS-Penetrant Compound Design

The lower computed lipophilicity of 7-bromo-1H-indazol-3-ol (consensus Log P = 1.79) relative to the 5-bromo (Log P = 2.40) and 6-bromo (Log P = 2.36–2.53) regioisomers aligns with medicinal chemistry guidelines for central nervous system (CNS) drug design, where optimal Log P values typically range from 1 to 3 . When designing CNS-penetrant kinase inhibitors or NOS modulators, the 7-bromo regioisomer provides a measurable lipophilicity advantage of approximately 0.6 log units versus the more lipophilic bromo-regioisomers . This property difference can influence blood-brain barrier permeability, non-specific protein binding, and metabolic clearance profiles in downstream lead optimization, making the 7-bromo-1H-indazol-3-ol the preferred choice for CNS-targeted library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.